REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][C:10](=[N:13][N+:14]([O-:16])=[O:15])SC)=[CH:4][N:3]=1.[CH3:17][NH:18][CH3:19]>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][C:10](=[N:13][N+:14]([O-:16])=[O:15])[N:18]([CH3:19])[CH3:17])=[CH:4][N:3]=1
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Name
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1-(2-chloro-5-pyridylmethyl)-2-methyl-3-nitroisothiourea
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Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1)CNC(SC)=N[N+](=O)[O-]
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
|
0.5 g
|
Type
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reactant
|
Smiles
|
CNC
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Control Type
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UNSPECIFIED
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Setpoint
|
30 °C
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Type
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CUSTOM
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Details
|
stirring at 30° C
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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followed by one-day
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Type
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DISTILLATION
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Details
|
The ethanol in the solution was distilled off under reduced pressure and it
|
Type
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CUSTOM
|
Details
|
was purified on a chromatographic column (the eluent
|
Type
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ADDITION
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Details
|
a mixture of methanol and chloroform) so as
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)CNC(N(C)C)=N[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |